2,4,5-trimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
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Overview
Description
This compound is a novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogue . It has been found to exhibit potent phosphoinositide 3-kinase (PI3K) inhibitory activity .
Synthesis Analysis
The synthesis of this compound involves several steps from commercially available substances . The process involves sulfonamidation and boronization in two steps . More details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis
The molecular structure of this compound is characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis . The structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Scientific Research Applications
Antioxidant Activity
Thiazolo[5,4-b]pyridines, which include the compound , have been found to exhibit high antioxidant activity . Antioxidants are crucial in neutralizing harmful free radicals in the body, which can prevent various health issues such as inflammation and chronic diseases.
Antimicrobial Activity
These compounds have also been identified as having potent antimicrobial properties . This makes them potentially useful in the development of new drugs to combat resistant strains of bacteria and other microbes.
Herbicidal Activity
The herbicidal activity of thiazolo[5,4-b]pyridines has been noted . This suggests potential applications in agriculture, particularly in the development of more effective and environmentally friendly herbicides.
Anti-inflammatory Activity
Thiazolo[5,4-b]pyridines have been found to have anti-inflammatory effects . This could make them valuable in the treatment of conditions characterized by inflammation, such as arthritis or certain autoimmune diseases.
Antifungal Activity
These compounds have demonstrated antifungal properties . This suggests potential use in the treatment of fungal infections, which can be particularly challenging to treat.
Antitumor Activity
Thiazolo[5,4-b]pyridines have shown promise in the field of oncology, with some compounds exhibiting antitumor activity . This could potentially lead to the development of new cancer treatments.
Phosphoinositide 3-Kinase Inhibition
Some thiazolo[5,4-b]pyridine derivatives have been identified as potent inhibitors of phosphoinositide 3-kinase (PI3K) . PI3K is an enzyme involved in cellular functions such as cell growth and proliferation, and its inhibition is a promising strategy in cancer therapy.
Histamine H3 Receptor Antagonism
Certain representatives of this class have been reported as histamine H3 receptor antagonists . This suggests potential applications in the treatment of allergies and asthma, as well as in the field of neuroscience, as the H3 receptor is known to modulate neurotransmitter release in the brain.
Mechanism of Action
Target of Action
The primary target of the compound 2,4,5-trimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is PI3K . PI3K, or phosphoinositide 3-kinase, is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .
Mode of Action
The compound interacts with its target, PI3K, by inhibiting it . This inhibition is potent, with nanomolar IC50 values, which is approximately 10-fold higher than that of PI3K . This proves that it is a novel and potent PI3K inhibitor .
Biochemical Pathways
The inhibition of PI3K affects the PI3K/AKT/mTOR pathway, a critical cell signaling pathway that is often overactive in many types of cancer cells . By inhibiting PI3K, this compound can potentially slow down or stop the growth of these cancer cells .
Result of Action
The result of the compound’s action is the inhibition of PI3K, leading to potential anti-cancer effects . By inhibiting PI3K, the compound can interfere with the growth and proliferation of cancer cells .
properties
IUPAC Name |
2,4,5-trimethyl-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S2/c1-13-10-15(3)19(11-14(13)2)28(25,26)24-17-7-4-6-16(12-17)20-23-18-8-5-9-22-21(18)27-20/h4-12,24H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGBLUHCEUNYLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-trimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide |
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